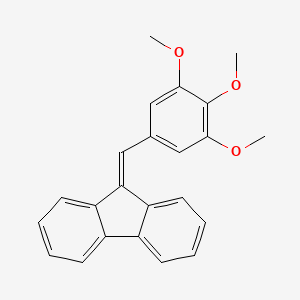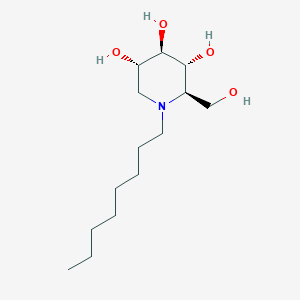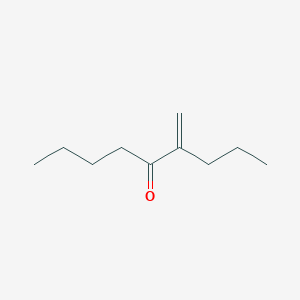
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a phenyl group at the 2-position and a 4-acetylphenyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzophenone with 4-acetylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反应分析
Types of Reactions
3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-2-phenylquinazolin-4(3H)-one.
Reduction: 3-(4-Hydroxyphenyl)-2-phenylquinazolin-4(3H)-one.
Substitution: 3-(4-Nitrophenyl)-2-phenylquinazolin-4(3H)-one or 3-(4-Bromophenyl)-2-phenylquinazolin-4(3H)-one.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as quinazolinone derivatives have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the 4-acetylphenyl group, which may result in different biological activities.
3-(4-Methylphenyl)-2-phenylquinazolin-4(3H)-one: Substituted with a methyl group instead of an acetyl group, potentially altering its reactivity and biological properties.
3-(4-Chlorophenyl)-2-phenylquinazolin-4(3H)-one: Contains a chlorine atom, which can influence its chemical behavior and interactions with biological targets.
Uniqueness
The presence of the 4-acetylphenyl group in 3-(4-Acetylphenyl)-2-phenylquinazolin-4(3H)-one imparts unique chemical and biological properties, such as enhanced ability to undergo specific chemical reactions and potential for targeted biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
76244-53-6 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-(4-acetylphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c1-15(25)16-11-13-18(14-12-16)24-21(17-7-3-2-4-8-17)23-20-10-6-5-9-19(20)22(24)26/h2-14H,1H3 |
InChI 键 |
WZYPTRDFUGWZNO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


